YKL-1-116

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

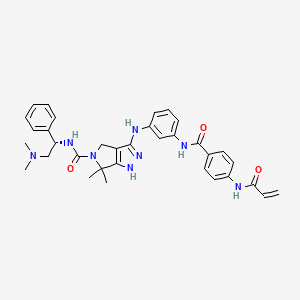

Molecular Formula |

C34H38N8O3 |

|---|---|

Molecular Weight |

606.7 g/mol |

IUPAC Name |

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[3-[[4-(prop-2-enoylamino)benzoyl]amino]anilino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide |

InChI |

InChI=1S/C34H38N8O3/c1-6-29(43)35-24-17-15-23(16-18-24)32(44)37-26-14-10-13-25(19-26)36-31-27-20-42(34(2,3)30(27)39-40-31)33(45)38-28(21-41(4)5)22-11-8-7-9-12-22/h6-19,28H,1,20-21H2,2-5H3,(H,35,43)(H,37,44)(H,38,45)(H2,36,39,40)/t28-/m1/s1 |

InChI Key |

VBYGXNURPHQSPG-MUUNZHRXSA-N |

Isomeric SMILES |

CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)NC(=O)C=C)C |

Canonical SMILES |

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)NC(=O)C=C)C |

Origin of Product |

United States |

Foundational & Exploratory

YKL-1-116: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-1-116 is a selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows. This compound distinguishes itself from other CDK7 inhibitors by primarily impacting cell cycle progression with minimal effect on general transcription, a characteristic attributed to its specific mode of action.

Core Mechanism of Action

This compound functions as a highly selective and potent inhibitor of CDK7, a key regulator of both the cell cycle and transcription. Its mechanism is characterized by the formation of a covalent bond with a specific cysteine residue in the ATP-binding pocket of CDK7, leading to irreversible inhibition of its kinase activity.

Covalent Inhibition of CDK7

This compound possesses a reactive acrylamide "warhead" that specifically targets the thiol group of cysteine 312 (C312) within the CDK7 active site. This covalent modification effectively and irreversibly blocks the binding of ATP, thereby preventing the phosphorylation of CDK7 substrates. The selectivity of this compound for CDK7 over other cyclin-dependent kinases, such as CDK9, CDK12, and CDK13, is a key feature of its molecular profile.[1][2] A related, more potent analog, YKL-5-124, also targets the same C312 residue.[3]

Quantitative Data

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays.

| Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| CDK7 | Biochemical Radioactivity Assay | 7.6 | - | [2][4][5] |

| Jurkat cells | Cytotoxicity Assay | 2 | Jurkat | [1] |

| CDK2 | Biochemical Assay | 1100 | - | [5] |

| CDK9 | Biochemical Assay | >1000 | - | [5] |

| CHK2 | Biochemical Assay | 7.4 | - | [5] |

| FGR | Biochemical Assay | 5.1 | - | [5] |

| PRKCQ | Biochemical Assay | 4.9 | - | [5] |

| SRC | Biochemical Assay | 3.9 | - | [5] |

| RET | Biochemical Assay | 63.5 | - | [5] |

| HIP4K | Biochemical Assay | 178 | - | [5] |

Signaling Pathways

The primary consequence of CDK7 inhibition by this compound is the disruption of the cell cycle. CDK7, as a component of the CDK-activating kinase (CAK) complex, is responsible for the activating phosphorylation of several other CDKs, most notably CDK1 and CDK2.

By inhibiting CDK7, this compound prevents the phosphorylation and subsequent activation of CDK1 and CDK2. This leads to a halt in cell cycle progression, primarily at the G1/S transition.[6] Unlike broader-spectrum CDK inhibitors such as THZ1, this compound and its more selective successor YKL-5-124 do not significantly impact the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II.[3][6] This suggests that the primary anti-proliferative effect of this compound is mediated through its role in cell cycle control rather than general transcriptional repression.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Assay (Radioactivity-Based)

Objective: To determine the in vitro inhibitory activity of this compound against CDK7.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

This compound

-

[γ-³²P]ATP

-

Substrate peptide (e.g., a peptide containing the CDK phosphorylation consensus sequence)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction tube, combine the CDK7/Cyclin H/MAT1 complex, the substrate peptide, and the kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction tubes and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., Jurkat)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (for fixation)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound or DMSO (vehicle control) for a specific duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a solution containing RNase A and incubate to degrade RNA.

-

Add propidium iodide staining solution to the cells to stain the DNA.

-

Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Synergistic Effects

Studies have shown that this compound can act synergistically with other anti-cancer agents, such as 5-fluorouracil (5-FU) and nutlin-3.[2] This suggests that the cell cycle arrest induced by this compound can sensitize cancer cells to the effects of DNA damaging agents or p53 activators. The combination of this compound with these agents leads to a dose-dependent increase in PARP cleavage, an indicator of apoptosis.[2]

Conclusion

This compound is a valuable research tool for studying the specific roles of CDK7 in cell cycle regulation. Its covalent mechanism of action and high selectivity for CDK7, coupled with its minimal impact on general transcription, make it a more precise probe than broader-spectrum CDK inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of selective CDK7 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probe YKL-01-116 | Chemical Probes Portal [chemicalprobes.org]

- 5. graylab.stanford.edu [graylab.stanford.edu]

- 6. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

YKL-1-116: A Technical Guide to its Covalent Engagement of Cyclin-Dependent Kinase 7

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-1-116 is a selective and potent covalent inhibitor of Cyclin-Dependent Kinase 7 (Cdk7).[1][2] Cdk7 is a key regulator of the cell cycle and transcription, making it an attractive target for cancer therapy.[3] this compound distinguishes itself by forming an irreversible covalent bond with a specific cysteine residue on Cdk7, leading to sustained inhibition. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways related to the covalent binding of this compound to Cdk7.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Cdk7

| Target | Assay Type | IC50 (nM) | Notes | Reference |

| Cdk7 | Biochemical Radioactivity Assay | 7.6 | More potent than THZ1. | [4] |

| Cdk7 (Wild-Type) | In vitro kinase assay | - | More potent than THZ1. | [5][6] |

| Cdk7 (Analog-Sensitive) | In vitro kinase assay | - | Relatively resistant compared to wild-type. | [5][6] |

Table 2: Selectivity Profile of this compound against a Panel of Cyclin-Dependent Kinases

| Kinase | Assay Type | IC50 (µM) | Percent Inhibition @ 1µM | Notes | Reference |

| Cdk9 | KiNativ™ Kinome Profiling | > 1 | Not specified | Does not significantly target Cdk9. | [1][2][5][6] |

| Cdk12 | KiNativ™ Kinome Profiling | Not specified | Not inhibited | Does not target Cdk12. | [1][2][5][6] |

| Cdk13 | KiNativ™ Kinome Profiling | Not specified | Not inhibited | Does not target Cdk13. | [1][2][5][6] |

Mechanism of Covalent Binding

This compound functions as a covalent inhibitor by forming a stable bond with a specific cysteine residue within Cdk7.

Signaling Pathway of Cdk7 Inhibition

Cdk7 plays a dual role in regulating the cell cycle and transcription. As part of the Cdk-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as Cdk1 and Cdk2. As a component of the general transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is crucial for transcription initiation. By covalently inhibiting Cdk7, this compound disrupts these fundamental cellular processes.

Figure 1. Signaling pathway of Cdk7 inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the covalent binding of this compound to Cdk7.

In Vitro Cdk7 Kinase Assay (Radioactive)

This assay measures the ability of this compound to inhibit the kinase activity of Cdk7 in a controlled, cell-free environment.

Materials:

-

Recombinant human Cdk7/Cyclin H/MAT1 complex

-

This compound

-

Substrate peptide (e.g., GST-CTD)

-

[γ-³²P]ATP

-

Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, 0.1 mg/mL BSA)

-

SDS-PAGE gels

-

Phosphorimager system

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine the recombinant Cdk7 complex, the substrate peptide, and the kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate using a phosphorimager.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Mass Spectrometry for Covalent Adduct Identification

This method is used to confirm the covalent binding of this compound to Cdk7 and to identify the specific amino acid residue involved.

Materials:

-

Recombinant human Cdk7/Cyclin H/MAT1 complex

-

This compound

-

Denaturing buffer (e.g., 8 M urea)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., trypsin)

-

LC-MS/MS system

Protocol:

-

Incubate the recombinant Cdk7 complex with an excess of this compound.

-

Denature, reduce, and alkylate the protein mixture.

-

Digest the protein into smaller peptides using trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the human proteome database, including a modification corresponding to the mass of this compound on cysteine residues.

-

Identify the peptide containing the Cys312 residue with the mass shift corresponding to this compound adduction.

KiNativ™ Kinome Profiling

This chemoproteomic platform assesses the selectivity of this compound across the kinome in a cellular context.

Materials:

-

Jurkat cells (or other relevant cell line)

-

This compound

-

Lysis buffer

-

Desthiobiotin-ATP probe

-

Streptavidin-agarose beads

-

Trypsin

-

LC-MS/MS system

Protocol:

-

Treat Jurkat cells with this compound (e.g., at 1 µM) or DMSO for a specified time.

-

Lyse the cells and incubate the lysate with a desthiobiotin-ATP probe. This probe covalently labels the active site lysine of kinases that are not inhibited by this compound.

-

Digest the proteome with trypsin.

-

Enrich the labeled peptides using streptavidin-agarose beads.

-

Analyze the enriched peptides by LC-MS/MS to identify and quantify the kinases that were not inhibited by this compound.

-

The percentage of inhibition for each kinase is determined by comparing the abundance of its labeled peptides in the this compound-treated sample to the DMSO control.[5][6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for characterizing a covalent inhibitor like this compound.

Figure 2. Experimental workflow for this compound characterization.

Conclusion

This compound is a valuable research tool for studying the biological roles of Cdk7. Its covalent mechanism of action provides sustained and specific inhibition, allowing for the dissection of Cdk7-dependent signaling pathways in both normal and pathological contexts. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other covalent Cdk7 inhibitors.

References

The Covalent Engagement of YKL-1-116 with Cys312 of CDK7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-1-116 is a selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription. This document provides an in-depth technical overview of the mechanism of action of this compound, with a specific focus on its covalent bond formation with the Cysteine 312 (Cys312) residue of CDK7. This guide consolidates quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) plays a dual role in fundamental cellular processes. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in transcription initiation.[1][2][3] Given its central role in both cell proliferation and gene expression, CDK7 has emerged as a promising therapeutic target in oncology.

This compound is a potent and selective covalent inhibitor of CDK7.[4] Its mechanism involves the formation of an irreversible covalent bond with a non-catalytic cysteine residue, Cys312, located near the ATP-binding pocket of CDK7.[5] This covalent modification leads to the inhibition of CDK7's kinase activity, resulting in cell cycle arrest and the induction of apoptosis in cancer cells. This guide will delve into the specifics of this covalent interaction, the experimental evidence supporting it, and the downstream cellular consequences.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available in the literature.

| Assay Type | Target | IC50 (nM) | Reference |

| Biochemical Radioactivity Assay | CDK7 | 7.6 | [6] |

| In Vitro Kinase Assay | CDK7 (WT) | 9.7 (as YKL-5-124) | [6] |

| Biochemical Assay | CDK2 | 1100 | [7] |

| Biochemical Assay | CDK9 | >1000 | [7] |

| Biochemical Assay | CHK2 | 7.4 | [7] |

| Biochemical Assay | FGR | 5.1 | [7] |

| Biochemical Assay | PRKCQ | 4.9 | [7] |

| Biochemical Assay | SRC | 3.9 | [7] |

| Table 1: Biochemical Potency and Selectivity of this compound and Related Compounds. |

| Cell Line | Assay Type | Inhibitor Concentration | Effect | Reference |

| Jurkat | KiNativ™ Profiling | 1 µM | Selective inhibition of CDK7 | [7] |

| HCT116, Jurkat, Kuramochi, OVCAR8, COV362 | Intracellular Target Engagement | Dose-dependent | Targets CDK7 | [7] |

| OVCAR8 (Cys312S mutant) | Cellular Proliferation | - | ~6-fold less sensitive to this compound | [7] |

| HCT116 | PARP Cleavage | 100-800 nM (with 5 µM nutlin-3) | Dose-dependent increase in PARP cleavage | [6] |

| Table 2: Cellular Activity and Target Engagement of this compound. |

Signaling Pathways and Mechanism of Action

The covalent inhibition of CDK7 by this compound disrupts two major cellular signaling pathways: cell cycle progression and transcription. The following diagrams, generated using the DOT language, illustrate these pathways and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the covalent interaction of this compound with CDK7. These are representative protocols and may require optimization for specific experimental conditions.

In Vitro CDK7 Kinase Assay (ADP-Glo™ Format)

This assay measures the kinase activity of CDK7 by quantifying the amount of ADP produced.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

CDK7 substrate (e.g., a peptide substrate)

-

ATP

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (or other inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white-walled assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.

-

Kinase Reaction Setup: In a 96-well plate, add the CDK7 enzyme, substrate, and this compound (or DMSO control) in Kinase Reaction Buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final reaction volume is typically 25 µL.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Termination and ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

KiNativ™ Kinome Profiling

This method assesses the selectivity of an inhibitor across the kinome in a cellular context.

Procedure:

-

Cell Treatment: Treat the cell line of interest (e.g., Jurkat cells) with this compound at the desired concentration (e.g., 1 µM) or with DMSO as a vehicle control for a specified time.[7]

-

Cell Lysis: Harvest and lyse the cells to prepare a proteome extract.

-

Probe Labeling: Incubate the cell lysates with a desthiobiotin-ATP probe. This probe covalently labels the active site of ATP-binding proteins, including kinases. In the presence of an inhibitor like this compound, the binding of the probe to its target will be blocked.

-

Proteolytic Digestion: Digest the proteome with trypsin.

-

Enrichment: Enrich the biotinylated peptides using streptavidin affinity chromatography.

-

Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the labeled peptides. The relative abundance of a kinase's peptide in the this compound-treated sample compared to the DMSO control indicates the degree of inhibition.

Mass Spectrometry for Covalent Adduct Confirmation

This method is used to confirm the covalent binding of this compound to CDK7 and identify the specific site of modification.

Procedure:

-

Incubation: Incubate purified recombinant CDK7 with an excess of this compound.

-

Sample Preparation: Denature, reduce, and alkylate the protein sample.

-

Digestion: Digest the protein into peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by high-resolution LC-MS/MS.

-

Data Analysis: Search the MS/MS data against the CDK7 protein sequence, including a variable modification corresponding to the mass of this compound on cysteine residues. The identification of a peptide with this mass shift on Cys312 confirms the covalent modification at this site.

Western Blotting for Downstream Markers

This technique is used to assess the cellular effects of CDK7 inhibition, such as the induction of apoptosis.

Materials:

-

HCT116 cells (or other relevant cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-p53, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat HCT116 cells with various concentrations of this compound (e.g., in combination with an apoptosis-inducing agent like nutlin-3) for a specified time (e.g., 24-48 hours).[6]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein levels or cleavage.

Conclusion

This compound represents a significant tool for studying the biological roles of CDK7 and a promising scaffold for the development of novel anticancer therapeutics. Its covalent mechanism of action, specifically targeting Cys312, provides high potency and selectivity. The experimental approaches outlined in this guide provide a framework for the continued investigation of this compound and other covalent CDK7 inhibitors, facilitating a deeper understanding of their therapeutic potential. This comprehensive resource, with its consolidated data, pathway diagrams, and detailed protocols, is intended to support and accelerate research in this critical area of drug discovery.

References

- 1. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK7/CyclinH1/MNAT1 Kinase Enzyme System [promega.sg]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

YKL-1-116: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-1-116 is a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Its discovery represents a significant advancement in the development of targeted cancer therapies, stemming from a strategic hybridization of known pharmacophores. Specifically, this compound was conceived by combining the covalent acrylamide "warhead" from the known CDK7 inhibitor THZ1 with the pyrrolidinopyrazole core of PF-3758309, a compound originally developed as a PAK4 inhibitor that was found to have off-target activity against CDK7.[2] This design strategy aimed to enhance selectivity and potency for CDK7. This compound achieves its inhibitory effect through irreversible covalent modification of a cysteine residue (Cys312) within the CDK7 active site.[3] This technical guide provides an in-depth overview of the synthesis of this compound, its biological activity, and the experimental protocols used for its characterization.

Data Presentation

In Vitro and Cellular Activity of this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Notes |

| CDK7 | Biochemical Radioactivity Assay | 7.6 | Potent and direct inhibition of CDK7 kinase activity. [3][4] |

| CDK2 | Biochemical Assay | 1100 | Over 140-fold selectivity for CDK7 over CDK2.[3] |

| CDK9 | Biochemical Assay | >1000 | High selectivity for CDK7 over CDK9.[3][4] |

| CHK2 | Biochemical Assay | 7.4 | Potent off-target activity.[3][4] |

| FGR | Biochemical Assay | 5.1 | Potent off-target activity.[3][4] |

| PRKCQ | Biochemical Assay | 4.9 | Potent off-target activity.[3][4] |

| SRC | Biochemical Assay | 3.9 | Potent off-target activity.[3][4] |

| RET | Biochemical Assay | 63.5 | Moderate off-target activity.[3][4] |

| HIP4K | Biochemical Assay | 178 | Moderate off-target activity.[3][4] |

| HCT116 (Colon Cancer) | Intracellular Target Engagement | Dose-dependent | Confirmed target engagement in a cellular context.[3] |

| Jurkat | Intracellular Target Engagement | Dose-dependent | Confirmed target engagement in a cellular context.[3] |

| Kuramochi (Ovarian Cancer) | Intracellular Target Engagement | Dose-dependent | Confirmed target engagement in a cellular context.[3] |

| OVCAR8 (Ovarian Cancer) | Intracellular Target Engagement | Dose-dependent | Confirmed target engagement in a cellular context.[3] |

| COV362 (Ovarian Cancer) | Intracellular Target Engagement | Dose-dependent | Confirmed target engagement in a cellular context.[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a detailed protocol for the synthesis of the key intermediate and the final product.

Synthesis of (S)-3-((3-(4-acrylamidobenzamido)phenyl)amino)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide (this compound)

A detailed, step-by-step synthesis protocol for this compound has been described. The key final step involves the reaction of an amine precursor with acryloyl chloride.

Step 1: Amine Precursor Synthesis The synthesis of the amine precursor involves a multi-step sequence starting from commercially available materials, leading to a key intermediate containing the pyrrolopyrazole core and the aminophenyl side chain.

Step 2: Final Acrylamide Formation To a solution of the amine precursor in an appropriate solvent such as dichloromethane, is added a base, for example, triethylamine or diisopropylethylamine, followed by the slow addition of acryloyl chloride at a reduced temperature (e.g., 0 °C). The reaction is typically stirred for several hours and monitored by thin-layer chromatography or LC-MS. Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield this compound.

In Vitro CDK7 Kinase Assay

This assay is performed to determine the half-maximal inhibitory concentration (IC50) of this compound against CDK7.

-

Reagents and Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

-

[γ-³²P]ATP or a fluorescence-based ATP analog

-

Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)

-

This compound stock solution in DMSO

-

96-well plates

-

Scintillation counter or fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the CDK7/Cyclin H/MAT1 enzyme complex, the substrate peptide, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter paper or use a separation method to isolate the phosphorylated substrate.

-

Wash the filters to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the filters using a scintillation counter or the fluorescence signal.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

KiNativ™ Kinome Profiling

This method is used to assess the selectivity of this compound across the kinome in a cellular context.

-

Reagents and Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

This compound

-

Desthiobiotin-ATP probe

-

Lysis buffer

-

Streptavidin-agarose beads

-

Trypsin

-

LC-MS/MS instrumentation

-

-

Procedure:

-

Treat cultured cells with this compound or DMSO for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Incubate the cell lysates with the desthiobiotin-ATP probe to label the ATP-binding sites of kinases that are not occupied by this compound.

-

Digest the proteins with trypsin.

-

Enrich the probe-labeled peptides using streptavidin-agarose beads.

-

Analyze the enriched peptides by LC-MS/MS to identify and quantify the kinases.

-

The percentage of inhibition for each kinase is calculated by comparing the abundance of the labeled peptide in the this compound-treated sample to the DMSO control.

-

PARP Cleavage Assay (Western Blot)

This assay is used to detect apoptosis induced by this compound, often in combination with other agents. The cleavage of PARP-1 (116 kDa) into an 89 kDa fragment by caspases is a hallmark of apoptosis.

-

Reagents and Materials:

-

Cancer cell line (e.g., HCT116)

-

This compound and any co-treatment agents (e.g., 5-FU, nutlin-3)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP-1 (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Treat cells with this compound and/or other compounds for the desired time.

-

Harvest and lyse the cells.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-PARP-1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

Detect the chemiluminescent signal using an imaging system. The appearance of the 89 kDa band indicates PARP cleavage and apoptosis.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Dual roles of CDK7 in cell cycle and transcription, and its inhibition by this compound.

Caption: Workflow for detecting apoptosis via PARP cleavage by Western Blot.

References

YKL-1-116: A Technical Guide to a Selective Covalent Cdk7 Inhibitor

Introduction: YKL-1-116 is a selective, covalent inhibitor of Cyclin-dependent kinase 7 (Cdk7).[1] Cdk7 is a critical enzyme that plays a dual role in regulating both the cell cycle and gene transcription, making it a significant target in cancer therapy.[2][3][4] this compound was developed as a chemical probe to dissect the specific functions of Cdk7 and as a lead compound for potential anti-cancer therapeutics.[5][6] Unlike broader spectrum inhibitors, this compound offers greater selectivity for Cdk7 over other cyclin-dependent kinases such as Cdk9, Cdk12, and Cdk13.[1][6][7] This guide provides an in-depth overview of its mechanism, quantitative data, experimental protocols, and relevant cellular pathways.

Core Mechanism of Action

Cdk7 is a central regulator of two fundamental cellular processes:

-

Cell Cycle Progression: As the catalytic subunit of the Cdk-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1, Cdk7 activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[2][3][8] This activation occurs through T-loop phosphorylation and is essential for driving cells through the various phases of the cell cycle.[3] Inhibition of Cdk7's CAK function leads to cell cycle arrest, typically at the G1/S transition.[5][9]

-

Transcription Regulation: Cdk7 is also a component of the general transcription factor TFIIH.[3][4] In this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for promoter escape and the initiation of transcription.[3][8]

This compound is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (Cys312) located in the ATP-binding pocket of Cdk7.[5][10] This covalent modification permanently inactivates the enzyme, blocking both its cell cycle and transcriptional functions. The development of this compound was inspired by hybridizing the covalent "warhead" from the inhibitor THZ1 with the core structure of a PAK4 inhibitor, PF-3758309, which was known to have off-target Cdk7 activity.[5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]

- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. graylab.stanford.edu [graylab.stanford.edu]

The Role of YKL-1-116 in Cell Cycle Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YKL-1-116 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its primary mechanism of action involves the irreversible binding to a cysteine residue near the ATP-binding pocket of CDK7, leading to the inhibition of its kinase activity. As a central component of the CDK-activating kinase (CAK) complex, CDK7 is essential for the phosphorylation and subsequent activation of several cell cycle-regulating CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, this compound effectively disrupts the cell cycle machinery, leading to a G1/S phase arrest and the suppression of cancer cell proliferation. This technical guide provides a comprehensive overview of the role of this compound in cell cycle regulation, including its mechanism of action, quantitative effects on cell cycle progression, detailed experimental protocols for its characterization, and its synergistic potential with other anti-cancer agents.

Mechanism of Action of this compound

This compound exerts its biological effects through the selective and covalent inhibition of CDK7.[1][2] CDK7 plays a dual role in regulating the cell cycle and transcription. As the kinase subunit of the CAK complex, it phosphorylates and activates downstream CDKs that are critical for cell cycle progression.[1] Specifically, CDK7-mediated phosphorylation of CDK1, CDK2, CDK4, and CDK6 on their T-loop threonine residue is a prerequisite for their full enzymatic activity. The activated CDKs then phosphorylate a cascade of substrates to drive the cell through the different phases of the cell cycle.

This compound possesses an acrylamide "warhead" that forms a covalent bond with Cysteine 312 (Cys312) in the p-loop of CDK7. This irreversible binding prevents ATP from accessing the active site, thereby potently inhibiting its kinase activity. The consequence of CDK7 inhibition by this compound is a failure to activate downstream CDKs, leading to a halt in cell cycle progression, predominantly at the G1/S transition.[3]

Quantitative Data on the Effects of this compound

The inhibitory activity of this compound has been quantified against various kinases and in different cancer cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Kinases

| Kinase | Assay Type | IC50 (nM) | Notes |

| CDK7 | Biochemical Radioactivity Assay | 7.6 | Potent and selective inhibition of CDK7 kinase activity. |

| CDK2 | Biochemical Assay | 1100 | Significantly lower potency compared to CDK7. |

| CDK9 | Biochemical Assay | >1000 | No significant inhibition observed. |

| CHK2 | Biochemical Assay | 7.4 | Potential off-target activity. |

| FGR | Biochemical Assay | 5.1 | Potential off-target activity. |

| PRKCQ | Biochemical Assay | 4.9 | Potential off-target activity. |

| SRC | Biochemical Assay | 3.9 | Potential off-target activity. |

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (nM) |

| HCT116 | Colon Cancer | Cell Viability Assay | ~25 |

| Jurkat | T-cell Leukemia | Cell Viability Assay | 2 |

| Kuramochi | Ovarian Cancer | Cell Viability Assay | Not specified |

| OVCAR8 | Ovarian Cancer | Cell Viability Assay | Not specified |

| COV362 | Ovarian Cancer | Cell Viability Assay | Not specified |

Table 3: Effect of YKL-5-124 (a closely related selective CDK7 inhibitor) on Cell Cycle Distribution in HAP1 Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| DMSO (Control) | 55.2 | 30.1 | 14.7 |

| YKL-5-124 (200 nM) | 68.3 | 15.2 | 16.5 |

| YKL-5-124 (2000 nM) | 75.1 | 5.8 | 19.1 |

Table 4: Synergistic Apoptotic Effects of this compound with 5-FU and Nutlin-3 in HCT116 Cells

| Treatment | % Apoptotic Cells (Qualitative Description) |

| This compound alone | Minimal apoptosis |

| 5-FU alone | Moderate apoptosis |

| This compound + 5-FU | Synergistic increase in apoptosis |

| Nutlin-3 alone | Moderate apoptosis |

| This compound + Nutlin-3 | Synergistic increase in apoptosis |

Note: While the synergistic induction of apoptosis by this compound in combination with 5-FU and nutlin-3 has been demonstrated, specific quantitative data on the percentage of apoptotic cells from these combination treatments are not consistently reported across studies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: this compound signaling pathway.

Caption: Experimental workflow for this compound.

Detailed Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT116, Jurkat)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% Sodium Citrate, in PBS)

-

RNase A (100 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24, 48 hours).

-

Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Phosphorylated CDK1 and CDK2

Objective: To assess the effect of this compound on the phosphorylation status of CDK7 substrates, CDK1 and CDK2.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-total CDK1, anti-total CDK2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro CDK7 Kinase Assay

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of CDK7.

Materials:

-

Recombinant active CDK7/Cyclin H/MAT1 complex

-

This compound

-

Kinase assay buffer

-

CDK-tide substrate (or other suitable CDK7 substrate)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the kinase assay buffer, recombinant CDK7 complex, and the CDK-tide substrate.

-

Add the different concentrations of this compound to the wells and incubate for a short period to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP (for ADP-Glo™ assay).

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction. For the radioactive assay, spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the luminescence.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

KiNativ™ Kinome Profiling

Objective: To determine the selectivity of this compound across the kinome.

Principle: This chemical proteomics approach utilizes an ATP-biotin probe that covalently labels the active site of kinases. In a competitive binding experiment, pre-incubation with an inhibitor like this compound will prevent the probe from binding to its target kinases. The extent of probe labeling is then quantified by mass spectrometry to determine the inhibitor's selectivity profile.

General Workflow:

-

Treat cell lysates with different concentrations of this compound or DMSO.

-

Add the ATP-biotin probe to the lysates to label the active kinases that are not inhibited by this compound.

-

Digest the proteins into peptides.

-

Enrich the biotinylated peptides using streptavidin affinity chromatography.

-

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

-

The reduction in the signal for a particular kinase in the this compound-treated samples compared to the control indicates that the inhibitor binds to and inhibits that kinase.

Synergistic Effects with Other Anti-Cancer Agents

This compound has been shown to exhibit synergistic anti-cancer effects when combined with other therapeutic agents, such as 5-fluorouracil (5-FU) and the p53 activator nutlin-3.[4] This suggests that inhibiting CDK7 can sensitize cancer cells to the cytotoxic effects of other drugs. The underlying mechanisms likely involve the disruption of DNA damage repair pathways and the enhancement of p53-mediated apoptosis.

Conclusion

This compound is a highly selective and potent covalent inhibitor of CDK7 that effectively induces a G1/S cell cycle arrest in cancer cells. Its well-defined mechanism of action and promising anti-proliferative activity, both as a single agent and in combination therapies, make it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to investigate the role of this compound and other CDK7 inhibitors in cell cycle regulation and cancer therapy.

References

- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. YKL-5-124 TFA | CDK | 2748220-93-9 | Invivochem [invivochem.com]

- 3. researchgate.net [researchgate.net]

- 4. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

YKL-1-116: A Deep Dive into its Transcriptional Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-1-116 is a selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical regulator of both cell cycle progression and transcription. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound impacts transcription. Through the inhibition of CDK7, a core component of the general transcription factor TFIIH, this compound modulates the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), thereby influencing transcription initiation and promoter escape. Notably, the transcriptional consequences of selective CDK7 inhibition by this compound are nuanced, primarily affecting the expression of cell cycle-regulated genes, particularly those under the control of the E2F transcription factor family. Furthermore, this compound exhibits a synergistic cytotoxic effect when combined with activators of the p53 transcriptional program. This guide details the signaling pathways involved, presents quantitative data on gene expression changes, and provides detailed experimental protocols for studying the transcriptional effects of this compound.

Introduction to this compound

This compound is a small molecule inhibitor that selectively and covalently targets CDK7.[1] Unlike broader-spectrum CDK inhibitors such as THZ1, which also targets CDK12 and CDK13, this compound and its analogs like YKL-5-124 offer a more focused tool to dissect the specific roles of CDK7.[2] While potent against wild-type CDK7, this compound alone demonstrates moderate anti-proliferative effects in some cancer cell lines. Its therapeutic potential is significantly enhanced when used in combination with other agents that activate specific transcriptional programs, such as the p53 pathway.[3]

The Central Role of CDK7 in Transcription

CDK7 is a key component of the ten-subunit general transcription factor TFIIH.[4][5] TFIIH plays a crucial role in the initiation of transcription by RNA Polymerase II (Pol II). One of its primary functions is to phosphorylate the C-terminal domain (CTD) of the largest subunit of Pol II, RPB1.[6][7] The Pol II CTD consists of multiple repeats of the heptapeptide consensus sequence YSPTSPS.

The phosphorylation status of the CTD orchestrates the recruitment of various factors involved in transcription and RNA processing. Specifically, CDK7-mediated phosphorylation of Serine 5 (Ser5) and Serine 7 (Ser7) of the heptad repeats is critical for promoter escape, the transition from transcription initiation to elongation, and the recruitment of the 5' capping enzyme.[6][8][9]

Mechanism of Action: How this compound Modulates Transcription

This compound exerts its effects on transcription by directly inhibiting the kinase activity of CDK7. By forming a covalent bond with CDK7, this compound prevents the phosphorylation of its substrates, most notably the Pol II CTD.[1] This inhibition of CDK7-mediated phosphorylation leads to a cascade of downstream effects on gene expression.

However, studies with the highly selective CDK7 inhibitor YKL-5-124, a close analog of this compound, have revealed that selective CDK7 inhibition does not cause a global shutdown of transcription.[2] Instead, it leads to a more specific transcriptional signature, primarily characterized by the downregulation of genes involved in cell cycle progression.[2][10] This is in contrast to dual CDK7/12/13 inhibitors like THZ1, which have a much broader impact on transcription.[2]

Signaling Pathways and Transcriptional Programs Affected by this compound

The E2F Transcription Factor Network

A primary consequence of CDK7 inhibition by this compound and its analogs is the suppression of the E2F-driven transcriptional program.[2][11] The E2F family of transcription factors are master regulators of cell cycle progression, controlling the expression of genes required for DNA replication and cell division.

The activity of E2F is tightly controlled by the Retinoblastoma (Rb) protein. During the G1 phase of the cell cycle, hypophosphorylated Rb binds to E2F, repressing its transcriptional activity. As the cell progresses towards the S phase, cyclin/CDK complexes, including those activated by CDK7's CAK activity, phosphorylate Rb, causing it to release E2F and allowing the transcription of E2F target genes.

By inhibiting CDK7, this compound disrupts this process, leading to a G1 cell cycle arrest.[10][11] This is accompanied by a significant downregulation of E2F target genes.[2]

Synergy with the p53 Transcriptional Program

While this compound alone may not be highly cytotoxic, its efficacy is dramatically increased when combined with agents that activate the p53 tumor suppressor pathway, such as 5-fluorouracil (5-FU) or nutlin-3.[3] p53 is a transcription factor that, upon activation by cellular stress, induces the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair.

The synergistic effect of this compound and p53 activation is dependent on the p53 transcriptional target, Death Receptor 5 (DR5).[3] Importantly, the expression of DR5 is not suppressed by CDK7 inhibition, creating a transcriptional dependency that can be exploited for therapeutic benefit.[3] This highlights the selective nature of this compound's transcriptional effects.

Quantitative Data on Transcriptional Effects

The primary transcriptional impact of selective CDK7 inhibition is the downregulation of cell cycle-related genes. RNA sequencing (RNA-seq) analysis of cells treated with the this compound analog, YKL-5-124, revealed a strong enrichment for the downregulation of E2F3 target genes.[2]

Table 1: Effect of Selective CDK7 Inhibition on Gene Expression

| Gene Set | Effect of YKL-5-124 Treatment | Implication | Reference |

| E2F Target Genes | Significantly Downregulated | Inhibition of cell cycle progression, G1 arrest | [2][10][11] |

| MYC Target Genes | Downregulated | Suppression of oncogenic signaling | [11] |

| Super-Enhancer Associated Genes | Minimal Effect | Highlights selectivity compared to THZ1 | [10] |

| p53 Target Gene (DR5) | Not Downregulated | Mechanism for synergy with p53 activation | [3] |

| Global Transcription | No Global Downregulation | Indicates selective transcriptional effects | [2][10] |

Detailed Experimental Protocols

The following protocols are representative methodologies for investigating the transcriptional effects of this compound.

RNA Sequencing (RNA-seq) for Global Gene Expression Analysis

This protocol outlines the steps for analyzing changes in the transcriptome of cells treated with this compound.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HCT116) and allow them to adhere. Treat cells with the desired concentration of this compound or DMSO as a vehicle control for a specified time (e.g., 24 hours).

-

RNA Isolation: Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

-

RNA Quality Control: Assess the quality and integrity of the isolated RNA using a spectrophotometer (for concentration and purity) and a bioanalyzer (for integrity).

-

Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, end repair, A-tailing, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to a reference genome. Quantify gene expression levels and perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for identifying the genomic binding sites of transcription factors (e.g., E2F1) or histone modifications that are altered by this compound treatment.

Protocol:

-

Cell Culture and Cross-linking: Treat cells with this compound or DMSO. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the cross-linking reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion (e.g., micrococcal nuclease).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-E2F1 antibody) or a control IgG. Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and sequence it.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment, representing the binding sites of the target protein.

Luciferase Reporter Assay for Transcription Factor Activity

This assay is used to measure the effect of this compound on the activity of a specific transcription factor (e.g., E2F or p53).

Protocol:

-

Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing the consensus binding site for the transcription factor of interest upstream of the luciferase gene, and a Renilla luciferase plasmid as a transfection control.

-

Treatment: After transfection, treat the cells with this compound, a known activator/inhibitor of the pathway (positive/negative control), and a vehicle control.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in the this compound-treated cells to the control cells to determine the effect on transcription factor activity.

Conclusion

This compound is a valuable research tool for elucidating the specific transcriptional roles of CDK7. Its inhibitory action is not a blunt instrument causing global transcriptional repression, but rather a targeted modulation of specific gene expression programs, most notably the E2F-driven cell cycle machinery. The synergistic lethality observed with p53 activation underscores the potential for developing rational combination therapies that exploit the nuanced transcriptional effects of selective CDK7 inhibition. The experimental approaches detailed in this guide provide a robust framework for further investigation into the intricate mechanisms by which this compound and similar compounds regulate transcription in both normal and pathological contexts.

References

- 1. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the p53 Transcriptional Program Sensitizes Cancer Cells to Cdk7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The essential and multifunctional TFIIH complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General transcription factor TFIIH complex | SGD [yeastgenome.org]

- 6. Human TFIIH kinase CDK7 regulates transcription-associated chromatin modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of YKL-1-116

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of YKL-1-116, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

This compound is a small molecule inhibitor characterized by a pyrrolidinopyrazole core.[1] Its chemical structure and key properties are summarized below.

Chemical Structure:

(S)-3-((3-(4-acrylamidobenzamido)phenyl)amino)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide

Table 1: Physicochemical and In Vitro Properties of this compound

| Property | Value | Reference |

| CAS Number | 1957202-71-9 | [2] |

| Molecular Formula | C34H38N8O3 | [2][3] |

| Molecular Weight | 606.72 g/mol | [2] |

| Appearance | Solid | [3] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |

| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | [2] |

| CDK7 IC50 | 7.6 nM (in vitro, biochemical assay) | [4] |

| CDK9 IC50 | > 1 µM | [4] |

| CDK2 IC50 | 1.1 µM | [4] |

| CHK2 IC50 | 7.4 nM | [4] |

| FGR IC50 | 5.1 nM | [4] |

| PRKCQ IC50 | 4.9 nM | [4] |

| SRC IC50 | 3.9 nM | [4] |

Mechanism of Action and Signaling Pathway

This compound is a selective and covalent inhibitor of CDK7.[1] CDK7 is a key regulator of two fundamental cellular processes: cell cycle progression and transcription.[5][6][7]

-

Cell Cycle Control: As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through different phases of the cell cycle.[5][6] Inhibition of CDK7 by this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest.[7]

-

Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor IIH (TFIIH).[7] In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[5] By inhibiting the kinase activity of TFIIH-associated CDK7, this compound can suppress the transcription of genes, particularly those with super-enhancers that are often associated with oncogenic drivers.[5]

The dual inhibition of cell cycle progression and transcription makes CDK7 an attractive target for cancer therapy, and this compound serves as a tool to probe these functions.

Experimental Protocols

In Vitro Kinase Assay

This assay is used to determine the potency of this compound against CDK7 and other kinases.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

-

ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays)

-

Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

-

This compound stock solution in DMSO

-

96-well plates

-

Phosphocellulose paper or other capture method

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the kinase, substrate, and diluted this compound or DMSO (vehicle control).

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Wash the phosphocellulose paper to remove unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating a CDK7 inhibitor like this compound and the logical relationships between different experimental observations.

Conclusion

This compound is a potent and selective covalent inhibitor of CDK7 with demonstrated in vitro activity. Its dual mechanism of action, targeting both cell cycle progression and transcription, makes it a valuable research tool for studying the roles of CDK7 in normal and cancerous cells and a potential starting point for the development of novel anti-cancer therapeutics. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. graylab.stanford.edu [graylab.stanford.edu]

- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]

- 7. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

YKL-1-116 Target Protein Interaction Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-1-116 is a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] As a key regulator of both the cell cycle and transcription, CDK7 is a compelling target in oncology. This document provides an in-depth technical guide on the target protein interaction studies of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows. While this compound demonstrated good selectivity for CDK7, it exhibited moderate potency and minimal anti-proliferative effects in some cancer cell lines, leading to the development of optimized successors like YKL-5-124.[2] This guide incorporates data from both this compound and its closely related analogue, YKL-5-124, to provide a comprehensive understanding of its mechanism and target engagement.

Quantitative Data Presentation

The following tables summarize the inhibitory activity and selectivity of this compound and its related compounds against a panel of kinases.

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds against CDKs

| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |

| This compound | CDK7 | 7.6 | Biochemical Radioactivity Assay | [3] |

| This compound | CDK2 | 1100 | Biochemical Assay | [4] |

| This compound | CDK9 | >1000 | Biochemical Assay | [4] |

| YKL-5-124 | CDK7/Mat1/CycH | 9.7 | In Vitro Kinase Assay | [2] |

| YKL-5-124 | CDK2 | 1300 | In Vitro Kinase Assay | [2] |

| YKL-5-124 | CDK9 | 3020 | In Vitro Kinase Assay | [2] |

| THZ1 | CDK7 | - | - | - |

Table 2: Kinome Selectivity of this compound in Jurkat Cells (KiNativ™ Profiling)

| Target Kinase | Percent Inhibition of Labeling by Desthiobiotin-ATP Probe |

| CDK7 | ~95% |

| CDK9 | <10% |

| CDK12 | <10% |

| CDK13 | <10% |

| Other CDKs | <10% |

Data is estimated from graphical representations in the cited literature.[5]

Table 3: Off-Target Kinase Inhibition by this compound

| Off-Target Kinase | IC50 (nM) | Assay Type | Reference |

| CHK2 | 7.4 | Biochemical Assay | [4] |

| FGR | 5.1 | Biochemical Assay | [4] |

| PRKCQ | 4.9 | Biochemical Assay | [4] |

| SRC | 3.9 | Biochemical Assay | [4] |

| RET | 63.5 | Biochemical Assay | [4] |

| HIP4K | 178 | Biochemical Assay | [4] |

Experimental Protocols

In Vitro CDK7 Kinase Assay

This protocol is adapted from methodologies used for CDK7 inhibitors like YKL-5-124.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK7.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

This compound

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

[γ-32P]ATP

-

Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, combine the recombinant CDK7/Cyclin H/MAT1 complex with the kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

KiNativ™ Kinome Profiling

This protocol is a generalized procedure based on the principles of the KiNativ™ platform.[6]

Objective: To assess the selectivity of this compound across the kinome in a cellular context.

Materials:

-

Jurkat cells

-

This compound

-

Cell lysis buffer

-

Desthiobiotin-ATP probe

-

Streptavidin-agarose beads

-

Trypsin

-

LC-MS/MS instrumentation

Procedure:

-

Culture Jurkat cells to the desired density.

-

Treat the cells with this compound at a specific concentration (e.g., 1 µM) or DMSO for a defined period.

-

Harvest the cells and prepare cell lysates.

-

Incubate the cell lysates with a desthiobiotin-ATP probe. This probe will covalently label the ATP-binding site of kinases that are not occupied by this compound.

-

Capture the probe-labeled proteins using streptavidin-agarose beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Perform on-bead tryptic digestion to release the peptides from the captured kinases.

-

Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the kinases.

-

The relative abundance of each identified kinase in the this compound-treated sample is compared to the DMSO-treated control to determine the percent inhibition of probe binding.

Covalent Target Engagement Pull-down Assay

This protocol is adapted from methods used to confirm the covalent binding of related CDK inhibitors.[7]

Objective: To confirm the covalent binding of this compound to CDK7.

Materials:

-

Biotinylated this compound analogue (bio-YKL-1-116)

-

Cell line of interest (e.g., HCT116)

-

Cell lysis buffer

-

Streptavidin-agarose beads

-

SDS-PAGE gels and Western blotting reagents

-

Anti-CDK7 antibody

Procedure:

-

Synthesize a biotinylated version of this compound.

-

Treat cells with bio-YKL-1-116 for a specified time. As a negative control, pre-incubate cells with an excess of non-biotinylated this compound before adding bio-YKL-1-116.

-

Lyse the cells and incubate the lysate with streptavidin-agarose beads to pull down biotin-labeled proteins.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.